molecular formula C20H16N6O4 B2513852 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide CAS No. 863446-72-4

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide

Cat. No. B2513852
CAS RN: 863446-72-4
M. Wt: 404.386
InChI Key: ZULLAMAMRDSIFK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are an interesting class of heterocycles due to their synthetic versatility and effective biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Antimalarial Activity : Compounds structurally related to 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide have been synthesized and evaluated for their antimalarial activities. These studies highlight the potential of such compounds in developing new treatments for malaria, demonstrating significant activity against resistant strains of parasites and promising pharmacokinetic properties for extended protection against infection (Werbel et al., 1986).

  • Anti-Inflammatory and Ulcerogenicity Studies : Novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and assessed for their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects comparable to indomethacin, a standard drug, with minimal ulcerogenic effects. This indicates the potential of these compounds in developing safer anti-inflammatory medications (El-Tombary, 2013).

  • Gastrointestinal Absorption Studies : Research has been conducted to understand the gastrointestinal absorption of compounds similar to 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide. These studies provide insights into the pharmacokinetics and bioavailability of such compounds, which is crucial for drug development and formulation (Mizuta et al., 1990).

  • Drug Discovery for Psoriasis : Structural optimization on pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, indicating the potential therapeutic application of these derivatives in treating psoriasis (Li et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, pyrazolo[3,4-d]pyrimidines have been found to possess antitumor and antileukemia activity, and some derivatives have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .

Future Directions

Pyrazolo[3,4-d]pyrimidines, including this compound, are a promising area of research due to their diverse biological activities. Future research could focus on exploring their potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-13-2-6-15(7-3-13)25-19-17(10-22-25)20(28)24(12-21-19)11-18(27)23-14-4-8-16(9-5-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULLAMAMRDSIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide

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